2,2-Dimethyl-1,2,3,4-tetrahydroquinoline

Vue d'ensemble

Description

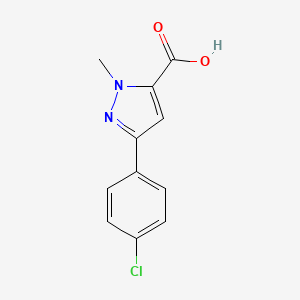

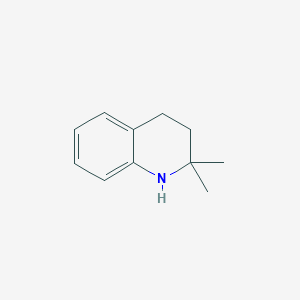

“2,2-Dimethyl-1,2,3,4-tetrahydroquinoline” is a chemical compound . It is a type of 1,2,3,4-tetrahydroquinoline, which is a class of compounds that are commonly occurring substructures in a large number of biologically active compounds .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinolines involves several methods . One method includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination . Domino reactions, also known as tandem or cascade reactions, have also been used for the synthesis of these compounds .

Molecular Structure Analysis

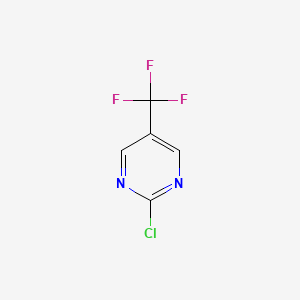

The molecular structure of “this compound” includes a 1,2,3,4-tetrahydroquinoline core with two methyl groups attached to the second carbon atom .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 161.25 . It is a solid at room temperature and should be stored in a refrigerator .

Applications De Recherche Scientifique

Synthesis Methods

2,2-Dimethyl-1,2,3,4-tetrahydroquinoline and its derivatives have been a subject of interest in the field of synthetic chemistry. Recent research has explored various methods for synthesizing these compounds. For example, studies have utilized Lewis acid-promoted Friedel-Crafts cyclizations, revealing potential biological activity of these synthesized structures (Bunce, Cain, & Cooper, 2013). Additionally, the cyclization of N-(1,1-dimethylpropargyl) anilines using cuprous chloride has been explored to yield various substituted derivatives, demonstrating the versatility of these compounds in chemical reactions (Williamson & Ward, 2005).

Biological and Pharmaceutical Relevance

In pharmaceutical and biological contexts, this compound derivatives have shown significant relevance. For instance, certain derivatives are found in bioactive alkaloids and are crucial in pharmaceutical and agrochemical synthesis, like in the antibacterial drug (S)-flumequine (Wang et al., 2009).

Chemical Interactions and Applications

These compounds also exhibit diverse chemical interactions and applications. A study demonstrated the reactivity of 2,2-dimethyl-1,2-dihydroquinolines with various agents, leading to the synthesis of several derivatives with potential applications in different chemical domains (Zubkov et al., 2007). Furthermore, the silyl modification of biologically active compounds including this compound derivatives has been studied, indicating their utility in enhancing biological and pharmaceutical properties (Zablotskaya et al., 2006).

Advanced Synthesis Techniques

Advancements in synthesis techniques have also been a focus. For example, ultrasound-assisted, one-pot, four-component synthesis of tetrahydroquinolines demonstrates the evolution of synthesis methods towards more efficient and environmentally friendly processes (Siddekha, Azzam, & Pasha, 2014).

Safety and Hazards

Orientations Futures

The future directions in the research of “2,2-Dimethyl-1,2,3,4-tetrahydroquinoline” and similar compounds involve the development of new synthetic approaches towards this class of compounds due to their pharmacological relevance . Domino reactions contribute immensely to synthetic drug design strategies, enhance aesthetic approaches in total synthesis, and improve yields in large-scale synthesis .

Propriétés

IUPAC Name |

2,2-dimethyl-3,4-dihydro-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-11(2)8-7-9-5-3-4-6-10(9)12-11/h3-6,12H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJVRDLFDNAGZBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=CC=CC=C2N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90542207 | |

| Record name | 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90542207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20364-30-1 | |

| Record name | 1,2,3,4-Tetrahydro-2,2-dimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20364-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90542207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the established synthetic routes to 2,2-Dimethyl-1,2,3,4-tetrahydroquinolin-4-ones, and what challenges are associated with them?

A1: [] Researchers have explored several synthetic pathways for 2,2-Dimethyl-1,2,3,4-tetrahydroquinolin-4-ones. These include:

Q2: How can the structure of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline be modified to influence its photophysical properties, and what potential advantages do these modifications offer?

A2: [] Researchers successfully synthesized "reduced" coumarin dyes incorporating an O-phosphorylated 4-(hydroxymethyl)-2,2-dimethyl-1,2,3,4-tetrahydroquinoline fragment. These dyes, emitting in the blue, green, and red regions, were compared to their 1,2-dihydroquinoline analogs. Results showed that the "reduced coumarins" demonstrated enhanced photostability and brightness compared to their counterparts. This finding highlights the impact of structural modifications on the photophysical properties of this class of compounds, paving the way for their potential use in fluorescence microscopy and other applications demanding high photostability.

Q3: Can N-tert-butoxycarbonyl-2-(3,3-dimethylallyl)anilines be used as a precursor for the synthesis of this compound derivatives, and what factors influence the reaction outcome?

A3: [] Yes, N-tert-butoxycarbonyl-2-(3,3-dimethylallyl)anilines, synthesized through the dilithation of N-tert-butoxycarbonylanilines and subsequent reaction with 4-bromo-2-methyl-2-butene, can be utilized as precursors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine](/img/structure/B1367455.png)

![4-[(4-Methoxyphenyl)methoxy]aniline](/img/structure/B1367457.png)